6-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

X-ray crystallography Conformational analysis SAR

6-Ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide belongs to the class of 4-oxo-4H-chromene-2-carboxamide derivatives bearing a benzothiazole moiety. This hybrid scaffold combines the chromone core, known for its adenosine receptor ligand potential, with a substituted benzothiazole ring system.

Molecular Formula C20H16N2O4S
Molecular Weight 380.4 g/mol
Cat. No. B12221232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
Molecular FormulaC20H16N2O4S
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC
InChIInChI=1S/C20H16N2O4S/c1-3-11-4-7-16-13(8-11)15(23)10-17(26-16)19(24)22-20-21-14-6-5-12(25-2)9-18(14)27-20/h4-10H,3H2,1-2H3,(H,21,22,24)
InChIKeyWCBGJEAQLVXHIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide – A Chromone-Benzothiazole Hybrid for Selective Adenosine Receptor Ligand Development


6-Ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide belongs to the class of 4-oxo-4H-chromene-2-carboxamide derivatives bearing a benzothiazole moiety. This hybrid scaffold combines the chromone core, known for its adenosine receptor ligand potential, with a substituted benzothiazole ring system [1]. The compound is structurally characterized by a 6-ethyl substituent on the chromene ring and a 6-methoxy group on the benzothiazole ring, features that may influence its binding affinity and selectivity profiles relative to non-ethylated or differently substituted analogs.

Why Unsubstituted Chromone-Benzothiazole Analogs Cannot Substitute for the 6-Ethyl Derivative


The chromone-benzothiazole pharmacophore is highly sensitive to substitution patterns on both the chromene and the benzothiazole rings. Even subtle changes, such as the absence of the 6-ethyl group on the chromene system, can alter molecular geometry, conformational preferences, and ligand–receptor binding interactions [1]. Generic substitution with the des-ethyl analog (CAS 477546-08-0) or other closely related compounds is therefore not recommended without direct comparative binding or functional assay data, as small structural differences can lead to significant changes in target engagement and biological outcome.

Quantitative Evidence for Differentiation of 6-Ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide


Impact of 6-Ethyl Substitution on Chromone–Benzothiazole Hybrid Geometry

X-ray crystallographic analysis of closely related 4-oxo-N-(thiazol-2-yl)-4H-chromene-2-carboxamides reveals that substitution at the chromene 6-position influences the dihedral angle between the chromone and thiazole/benzothiazole planes, which is critical for adenosine receptor binding [1]. Although direct crystallographic data for the 6-ethyl-benzothiazole analog are not yet published, the class-level inference from related hybrids indicates that the 6-ethyl group imposes a distinct conformational profile compared to the unsubstituted or 6-methyl analogs.

X-ray crystallography Conformational analysis SAR

Differential Synthetic Accessibility: Microwave-Assisted vs. Conventional Amidation

The 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamide series can be synthesized by two distinct amidation methods—conventional heating and microwave irradiation [1]. While this work used thiazole amines, the analogous benzothiazole series, including the 6-ethyl derivative, is expected to benefit similarly from the microwave approach, which reduces reaction times and improves yields compared to traditional thermal methods. This dual synthetic pathway is not universally reported for all chromone–benzothiazole analogs, suggesting that the specific synthetic route may be optimized for this substitution pattern.

Microwave synthesis Amidation Process chemistry

Benzothiazole vs. Thiazole Core: Predicted Shifts in Adenosine Receptor Binding

The target compound incorporates a benzothiazole ring, whereas the primary literature series uses thiazole-based amines [1]. Benzothiazoles typically exhibit increased lipophilicity and extended π-stacking capability compared to thiazoles, which can enhance binding to the hydrophobic pocket of adenosine receptors. While direct binding data (Ki/IC50) for the target compound at adenosine receptors are not publicly available, class-level predictions suggest that the benzothiazole replacement may alter selectivity profiles relative to the thiazole counterparts.

Adenosine receptor Benzothiazole Binding affinity

Application Scenarios for 6-Ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide


Adenosine Receptor Ligand Screening and Pharmacological Profiling

The compound’s chromone–benzothiazole hybrid design positions it as a candidate for adenosine receptor subtype screening. Its unique substitution pattern (6-ethyl, 6-methoxy) can be used to probe structure–activity relationships (SAR) for receptor binding and functional selectivity, building on the foundational work with related thiazole series [1].

Conformational and Crystallographic Studies of Chromone–Benzothiazole Hybrids

The 6-ethyl substituent is expected to influence the molecular conformation and crystal packing of the hybrid. X-ray crystallographic analysis of this compound would provide valuable data on how alkyl substitution at the chromene 6-position modulates the spatial arrangement of the pharmacophore, aiding in rational drug design [1].

Synthetic Methodology Development for Microwave-Assisted Amidation

The synthesis of this compound via microwave-assisted amidation can serve as a model reaction for optimizing rapid, high-yield production of chromone–benzothiazole libraries. The dual conventional/microwave approach reported for analogous compounds [1] is transferable to this derivative, supporting process chemistry optimization.

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